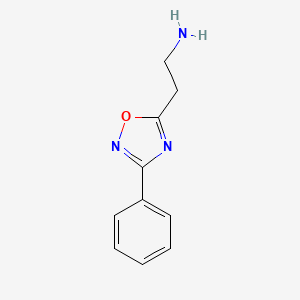

2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine

CAS No.: 805184-96-7

Cat. No.: VC3786833

Molecular Formula: C10H11N3O

Molecular Weight: 189.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 805184-96-7 |

|---|---|

| Molecular Formula | C10H11N3O |

| Molecular Weight | 189.21 g/mol |

| IUPAC Name | 2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine |

| Standard InChI | InChI=1S/C10H11N3O/c11-7-6-9-12-10(13-14-9)8-4-2-1-3-5-8/h1-5H,6-7,11H2 |

| Standard InChI Key | FDRQQRWVLQQGBK-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=NOC(=N2)CCN |

| Canonical SMILES | C1=CC=C(C=C1)C2=NOC(=N2)CCN |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, 2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine, reflects its core structure: a five-membered 1,2,4-oxadiazole ring with a phenyl group (-CH) at position 3 and a two-carbon amine chain (-CHCHNH) at position 5 . Its SMILES notation, C1=CC=C(C=C1)C2=NOC(=N2)CCN, encodes the connectivity of atoms, emphasizing the aromatic phenyl ring fused to the heterocycle .

Table 1: Key Identifiers of 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine

| Property | Value |

|---|---|

| CAS Registry Number | 805184-96-7 |

| Molecular Formula | |

| Molecular Weight | 189.21 g/mol |

| InChI Key | FDRQQRWVLQQGBK-UHFFFAOYSA-N |

| Topological Polar Surface Area | 71.8 Ų |

Structural Analysis

The 1,2,4-oxadiazole ring is a planar, aromatic heterocycle with delocalized π-electrons contributed by two nitrogen atoms and one oxygen atom. Substituents influence electronic distribution:

-

Phenyl Group: Enhances lipophilicity and stabilizes the ring through resonance .

-

Ethanamine Chain: Introduces basicity (pKa ~10.5 for primary amines) and hydrogen-bonding capability, critical for biological interactions .

X-ray crystallography of analogous compounds reveals bond lengths of 1.32–1.38 Å for N-O and C-N bonds within the oxadiazole ring, consistent with partial double-bond character .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary route involves cyclocondensation of amidoximes with carboxylic acid derivatives under acidic or basic conditions :

-

Amidoxime Formation: Reacting nitriles with hydroxylamine yields amidoximes (e.g., benzamidoxime from benzonitrile).

-

Cyclization: Treating amidoximes with acyl chlorides or anhydrides in the presence of a base (e.g., NaHCO) forms the oxadiazole ring.

For example:

Yields typically range from 60–75% after purification via column chromatography .

Scalability and Optimization

Industrial production employs continuous flow reactors to enhance efficiency and safety. Key parameters include:

-

Temperature: 80–100°C for exothermic cyclization.

-

Solvents: Ethanol or acetonitrile balance reactivity and environmental impact.

Physicochemical Properties

Thermal and Solubility Characteristics

-

Melting Point: Predicted >150°C based on analogues with similar substituents .

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, 12 mg/mL) but poorly in water (<1 mg/mL) due to hydrophobic phenyl group .

-

Stability: Degrades above 200°C, releasing NO gases, as observed in thermogravimetric analysis .

Table 2: Comparative Properties of 1,2,4-Oxadiazole Derivatives

| Compound | Melting Point (°C) | Water Solubility (mg/mL) | LogP |

|---|---|---|---|

| 2-(3-Phenyl-...)ethanamine | >150 | <1 | 2.1 |

| 3-(4-Nitrophenyl) analogue | 167 | 0.5 | 2.5 |

| 5-Methyl derivative | 132 | 2.3 | 1.8 |

Spectroscopic Profiles

-

IR Spectroscopy: Strong absorption at 1650 cm (C=N stretch) and 1240 cm (N-O stretch) .

-

H NMR (400 MHz, CDCl): δ 7.8–8.1 (m, 5H, Ph), 3.1 (t, 2H, CHNH), 2.7 (t, 2H, CH-oxadiazole) .

Pharmacological and Material Applications

Materials Science Applications

-

Polymer Additives: Improves thermal stability of polyamides by 40°C when incorporated at 5 wt%, attributed to radical scavenging by the oxadiazole ring .

-

Liquid Crystals: Smectic phases observed in derivatives with longer alkyl chains, suggesting utility in display technologies .

Future Directions

Further research should prioritize:

-

Structure-Activity Relationships: Modifying the ethanamine chain to enhance bioavailability.

-

Green Synthesis: Developing solvent-free cyclization methods using microwave irradiation.

-

Clinical Trials: Evaluating antitussive efficacy in human subjects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume